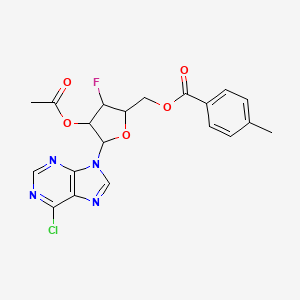
Tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol It is a derivative of pyridine and is characterized by the presence of a tert-butyl group, a methoxymethyl group, and a carbamate group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate typically involves the reaction of 5-(methoxymethyl)pyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
5-(methoxymethyl)pyridin-2-amine+tert-butyl chloroformatetriethylaminetert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting enzymatic activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl 5-(methoxymethyl)pyridin-2-ylcarbamate is unique due to the presence of the methoxymethyl group, which can undergo specific chemical transformations not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[5-(methoxymethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-9(7-13-10)8-16-4/h5-7H,8H2,1-4H3,(H,13,14,15) |
InChI Key |
ZNEJHVSCPDYMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)
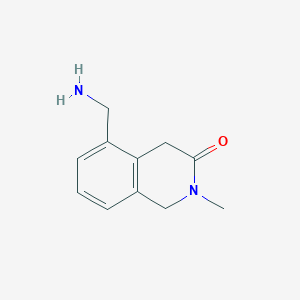
![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)
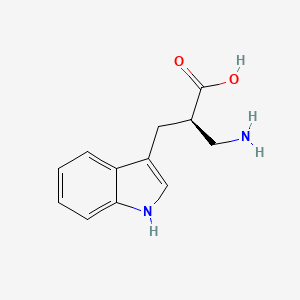
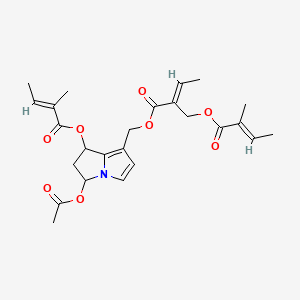
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
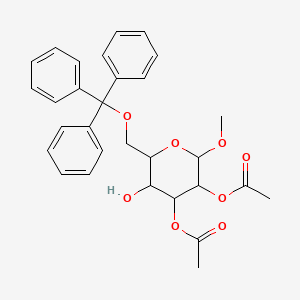
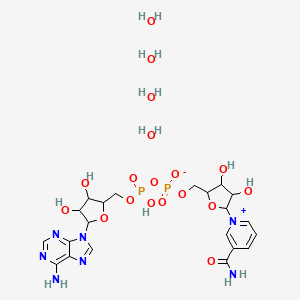
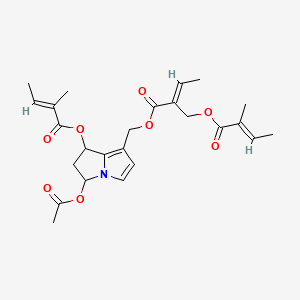
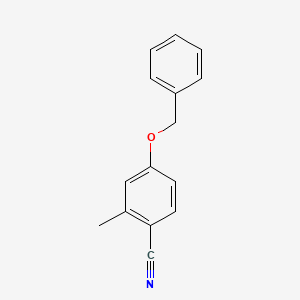
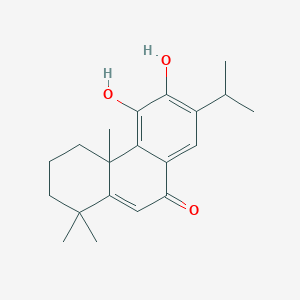
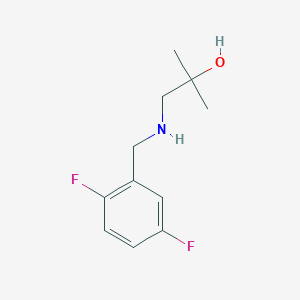
![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)
